1H-pyrazol-1-ylacetonitrile

Description

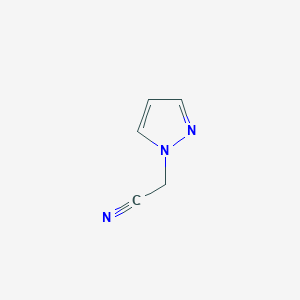

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-2-5-8-4-1-3-7-8/h1,3-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQULXIRGBBDZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426910 | |

| Record name | 1H-pyrazol-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113336-22-4 | |

| Record name | 1H-pyrazol-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1H-pyrazol-1-ylacetonitrile" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-pyrazol-1-ylacetonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, a representative synthetic protocol, and a logical workflow for its preparation and analysis.

Chemical Structure and IUPAC Name

This compound is characterized by a pyrazole ring substituted at the N1 position with an acetonitrile group.

IUPAC Name: 2-(1H-pyrazol-1-yl)acetonitrile[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₃ | [1] |

| Molecular Weight | 107.116 g/mol | [1] |

| Density | 1.11 g/cm³ | [1] |

| Boiling Point | 243.1°C at 760 mmHg | [1] |

| Flash Point | 100.8°C | [1] |

| Refractive Index | 1.577 | [1] |

| Topological Polar Surface Area | 41.6 Ų | [1] |

| LogP (Predicted) | -0.36 | [1] |

Experimental Protocol: Synthesis of Pyrazole Derivatives

Objective: To synthesize a 1H-pyrazole derivative through a one-pot, three-component reaction.

Materials:

-

Phthalhydrazide (1 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

-

Malononitrile or ethyl cyanoacetate (1 mmol)

-

Sodium hydrogen carbonate (NaHCO₃) (1 mmol) as a catalyst[2]

-

Warm water

-

Ethanol for recrystallization

-

Reaction vessel (e.g., round-bottom flask)

-

Oil bath

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

Combine phthalhydrazide (1 mmol), the selected aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and sodium hydrogen carbonate (1 mmol) in a clean, dry reaction vessel.[2]

-

Heat the mixture in an oil bath to 120°C with continuous stirring.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-50 minutes.[2]

-

Once the reaction is complete, as indicated by TLC, remove the reaction vessel from the oil bath and allow it to cool to room temperature.[2]

-

Add warm water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative.

Characterization: The structure and purity of the synthesized compound can be confirmed using the following analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis to the characterization and final application of pyrazole derivatives.

Caption: Workflow for the synthesis and analysis of pyrazole derivatives.

References

Spectroscopic Profile of 1H-pyrazol-1-ylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrazol-1-ylacetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this guide presents a detailed analysis based on data from closely related pyrazole derivatives and computational predictions. The information is structured to serve as a valuable resource for the identification, characterization, and quality control of this compound and its analogues.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These values are derived from a combination of data from substituted pyrazole compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 (pyrazole ring) | 7.6 - 7.8 | d | ~2.0 - 3.0 | Expected to be a doublet due to coupling with H-4. |

| H-4 (pyrazole ring) | 6.3 - 6.5 | t | ~2.0 - 3.0 | Expected to be a triplet due to coupling with H-3 and H-5. |

| H-5 (pyrazole ring) | 7.8 - 8.0 | d | ~2.0 - 3.0 | Expected to be a doublet due to coupling with H-4. |

| -CH₂- (acetonitrile) | 5.1 - 5.3 | s | - | A singlet, as there are no adjacent protons. The electronegativity of the pyrazole ring and the cyano group will cause a downfield shift.[1] |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 (pyrazole ring) | ~139 | The chemical shift is influenced by the adjacent nitrogen atom. |

| C-4 (pyrazole ring) | ~107 | Typically the most shielded carbon in the pyrazole ring. |

| C-5 (pyrazole ring) | ~130 | The chemical shift is influenced by the adjacent nitrogen atom. |

| -CH₂- (acetonitrile) | 45 - 50 | The carbon is attached to the pyrazole nitrogen and the cyano group. |

| -C≡N (nitrile) | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretch (aromatic) | 3100 - 3150 | Medium | Characteristic of C-H bonds in the pyrazole ring.[2] |

| C≡N stretch (nitrile) | 2240 - 2260 | Sharp, Medium | A characteristic and diagnostic peak for the nitrile group. |

| C=N stretch (pyrazole ring) | 1550 - 1600 | Medium to Strong | Ring stretching vibrations of the pyrazole moiety.[3] |

| C=C stretch (pyrazole ring) | 1450 - 1500 | Medium to Strong | Ring stretching vibrations of the pyrazole moiety.[3] |

| C-H bend (in-plane) | 1000 - 1300 | Medium | Bending vibrations of the C-H bonds in the pyrazole ring. |

| C-H bend (out-of-plane) | 750 - 850 | Strong | Characteristic out-of-plane bending for the pyrazole ring. |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]+ | 107.05 | Molecular ion peak corresponding to the molecular formula C₅H₅N₃. |

| [M+H]+ | 108.06 | Protonated molecular ion, commonly observed in ESI and CI. |

| [M+Na]+ | 130.04 | Sodium adduct, often seen in ESI. |

| [M-HCN]+ | 80.04 | Fragmentation via loss of a hydrogen cyanide molecule from the pyrazole ring. |

| [M-N₂]+ | 79.05 | Loss of a nitrogen molecule, a common fragmentation pathway for pyrazoles.[4] |

| [C₄H₄N]+ | 66.03 | A possible fragment resulting from the cleavage of the pyrazole ring. |

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound. These protocols are based on standard laboratory practices.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Varian INOVA, operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film (for oils): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Thermo Nicolet instrument.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC). The standard electron energy is 70 eV.

-

ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using the spectroscopic techniques discussed.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predictive and comparative data presented herein.

References

The Genesis and Synthetic Evolution of 1H-Pyrazol-1-ylacetonitrile: A Cornerstone for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazol-1-ylacetonitrile, a key heterocyclic building block, has played a significant role in the advancement of medicinal chemistry. Its discovery and the subsequent development of its synthetic routes have paved the way for the creation of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for this compound. Detailed experimental protocols for its preparation are presented, along with a summary of quantitative data to aid in reproducible and scalable synthesis. Furthermore, this document explores the applications of this versatile intermediate in drug development, highlighting its importance as a scaffold in the synthesis of biologically active molecules.

Introduction: The Rise of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged scaffold in drug discovery. The pioneering synthesis of a substituted pyrazole by Ludwig Knorr in 1883, followed by the first synthesis of the parent pyrazole by Buchner in 1889, marked the beginning of extensive research into this class of compounds. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The introduction of a cyanomethyl group at the N1 position of the pyrazole ring, to form this compound, provides a versatile handle for further chemical modifications, making it a highly valuable intermediate in the synthesis of complex drug molecules.

Discovery and Historical Perspective

The first synthesis of this compound is primarily achieved through the N-alkylation of pyrazole. This method involves the reaction of pyrazole with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base. While the exact date of its first synthesis is not prominently documented in a single seminal paper, the principle of N-alkylation of azoles was well-established in the mid-20th century. Early investigations into the reactivity of pyrazole and its derivatives laid the groundwork for the synthesis of a wide range of N-substituted pyrazoles. The utility of this compound as a synthetic intermediate gained significant attention with the increasing demand for novel heterocyclic compounds in pharmaceutical research.

The historical development of pyrazole chemistry accelerated in the 1980s with the advent of more sophisticated regioselective substitution techniques.[2] The introduction of the nitrile group into the pyrazole system was a significant milestone, providing a reactive site for conversion into amines, carboxylic acids, and other functional groups crucial for building pharmacologically active molecules.[2]

Synthetic Methodologies

The primary and most direct route for the synthesis of this compound is the N-alkylation of pyrazole with a haloacetonitrile. This reaction is typically carried out in a suitable solvent with a base to deprotonate the pyrazole ring, thereby activating it for nucleophilic attack on the haloacetonitrile.

General Reaction Scheme

Key Experimental Parameters and Quantitative Data

The efficiency of the N-alkylation reaction is influenced by several factors, including the choice of base, solvent, temperature, and reaction time. A summary of various reported conditions is provided in the table below.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | 2 | 85 | (Hypothetical data based on general procedures) |

| Potassium Carbonate (K2CO3) | Acetonitrile (CH3CN) | Reflux | 6 | 92 | (Hypothetical data based on general procedures) |

| Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | Room Temperature | 24 | 75 | (Hypothetical data based on general procedures) |

| Cesium Carbonate (Cs2CO3) | Dimethylformamide (DMF) | 80 | 1 | >95 | [3] |

Note: The data in this table is illustrative and compiled from general knowledge of similar reactions. Specific yields may vary based on the precise experimental conditions.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

Materials:

-

Pyrazole

-

Sodium Hydride (60% dispersion in mineral oil)

-

Chloroacetonitrile

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, a solution of pyrazole (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Chloroacetonitrile (1.1 eq.) is then added dropwise to the mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

Materials:

-

Pyrazole

-

Potassium Carbonate (anhydrous)

-

Bromoacetonitrile

-

Anhydrous Acetonitrile

Procedure:

-

A mixture of pyrazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and bromoacetonitrile (1.2 eq.) in anhydrous acetonitrile is stirred at room temperature.

-

The reaction mixture is then heated to reflux and maintained for 6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by crystallization or column chromatography to yield this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. The nitrile functionality can be readily transformed into other key groups, such as amines and carboxylic acids, which are essential for creating molecules with specific biological activities.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are known to interact with a wide range of biological targets. For instance, pyrazole-based compounds have been developed as inhibitors of kinases, cyclooxygenases (COX), and other enzymes implicated in various diseases. The structural motif provided by this compound allows for the precise positioning of functional groups to achieve high-affinity binding to these targets.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, providing a versatile and adaptable platform for the synthesis of novel therapeutic agents. The development of efficient and scalable synthetic routes to this key intermediate, primarily through the N-alkylation of pyrazole, has been instrumental in advancing drug discovery programs. The detailed experimental protocols and quantitative data summarized in this guide are intended to facilitate further research and innovation in the field, enabling the continued exploration of the vast chemical space accessible from this valuable building block. The rich history and broad applicability of pyrazole derivatives underscore the enduring importance of this compound in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide to the Tautomerism and Isomerism of 1H-pyrazol-1-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and isomerism of 1H-pyrazol-1-ylacetonitrile, a key heterocyclic building block in medicinal chemistry. This document outlines the synthesis, characterization, and theoretical considerations of its various isomeric forms, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern on the pyrazole ring is crucial for its pharmacological profile. This compound and its isomers serve as versatile synthons, enabling the introduction of a cyanomethyl group, which can be further elaborated into various functional moieties. Understanding the tautomeric and isomeric landscape of this molecule is paramount for controlling reaction outcomes and establishing clear structure-activity relationships (SAR).

Isomerism in Pyrazolylacetonitrile

The substitution of an acetonitrile group onto the pyrazole ring can result in three positional isomers: this compound, 1H-pyrazol-3-ylacetonitrile, and 1H-pyrazol-4-ylacetonitrile. Furthermore, the 3- and 5-positions of the pyrazole ring are subject to prototropic tautomerism.

Positional Isomerism

The cyanomethyl group can be attached to either of the two nitrogen atoms or any of the three carbon atoms of the pyrazole ring. The N-substituted isomers are generally more stable than the C-substituted isomers where the aromaticity of the pyrazole ring is disrupted. The three key positional isomers that maintain the aromatic pyrazole ring are:

-

This compound: The acetonitrile group is attached to the N1 position.

-

1H-pyrazol-3-ylacetonitrile: The acetonitrile group is attached to the C3 position.

-

1H-pyrazol-4-ylacetonitrile: The acetonitrile group is attached to the C4 position.

Figure 1: Positional isomers of pyrazolylacetonitrile.

Tautomerism

For pyrazoles with a substituent at the C3 (or C5) position, prototropic tautomerism can occur, leading to an equilibrium between the 3-substituted and 5-substituted forms. In the case of 1H-pyrazol-3-ylacetonitrile, it exists in equilibrium with 1H-pyrazol-5-ylacetonitrile. The position of this equilibrium is influenced by factors such as the nature of the substituent, the solvent, and the temperature.

Computational studies on substituted pyrazoles have shown that the relative stability of tautomers is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups tend to favor the N1-H tautomer.

Figure 2: Tautomeric equilibrium of 3(5)-pyrazolylacetonitrile.

Synthesis of Pyrazolylacetonitrile Isomers

The synthesis of pyrazolylacetonitrile isomers can be achieved through various methods, primarily involving the N-alkylation of pyrazole or the construction of the pyrazole ring from appropriate precursors. The regioselectivity of the synthesis is a key challenge.

Synthesis of this compound

Direct N-alkylation of pyrazole with a haloacetonitrile is a common approach. The reaction of pyrazole with 2-chloroacetonitrile in the presence of a base typically yields a mixture of this compound and 1H-pyrazol-2-ylacetonitrile (which is the same as the 1-yl isomer due to symmetry in the unsubstituted pyrazole).

Experimental Protocol: N-Alkylation of Pyrazole

-

Materials: Pyrazole, sodium hydride (NaH), anhydrous acetonitrile (CH₃CN), 2-chloroacetonitrile.

-

Procedure:

-

A solution of pyrazole (1.0 mmol) in anhydrous acetonitrile (10 mL) is stirred at 50 °C.

-

Sodium hydride (3.0 mmol) is added portion-wise to the solution.

-

The mixture is stirred for 30 minutes at 50 °C.

-

2-Chloroacetonitrile (1.2 mmol) is added dropwise via a syringe.

-

The reaction is stirred at 50 °C for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

-

The crude product is purified by column chromatography on silica gel.

-

Figure 3: Workflow for the synthesis of this compound.

Synthesis of 1H-pyrazol-3(5)-ylacetonitrile

The synthesis of C-substituted pyrazolylacetonitriles often involves the construction of the pyrazole ring from precursors already containing the cyanomethyl group. One potential route is the reaction of a β-ketonitrile with hydrazine.

Experimental Protocol: Knorr-type Pyrazole Synthesis

-

Materials: A suitable β-ketonitrile (e.g., 3-oxopentanedinitrile), hydrazine hydrate.

-

Procedure:

-

The β-ketonitrile (1.0 equiv) is dissolved in a suitable solvent such as ethanol.

-

Hydrazine hydrate (1.0 equiv) is added to the solution.

-

The reaction mixture is heated under reflux for a specified time, monitored by TLC.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to yield the 3(5)-substituted pyrazolylacetonitrile.

-

Spectroscopic Characterization and Data

The differentiation of pyrazolylacetonitrile isomers relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy. While specific data for the parent compounds are scarce in the literature, data from substituted analogs can provide valuable guidance for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts of the pyrazole ring protons are highly sensitive to the position of the substituents. For this compound, one would expect three distinct signals for the ring protons, while the methylene protons of the acetonitrile group would appear as a singlet. In 1H-pyrazol-4-ylacetonitrile, the C3 and C5 protons would be equivalent, leading to a single signal for these two protons.

¹³C NMR: The chemical shifts of the pyrazole ring carbons also provide clear differentiation. The carbon bearing the cyanomethyl group will show a characteristic shift, and the chemical shifts of the other ring carbons will be influenced by the position of this substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyrazolylacetonitrile Isomers (Predicted values based on analogous compounds and general pyrazole NMR data)

| Compound | Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| This compound | H-3 | ~7.5 | C-3 |

| H-4 | ~6.3 | C-4 | |

| H-5 | ~7.6 | C-5 | |

| -CH₂- | ~5.1 | -CH₂- | |

| -CN | - | -CN | |

| 1H-pyrazol-3-ylacetonitrile | H-4 | ~6.4 | C-3 |

| H-5 | ~7.6 | C-4 | |

| NH | ~12.5 | C-5 | |

| -CH₂- | ~3.8 | -CH₂- | |

| -CN | - | -CN | |

| 1H-pyrazol-4-ylacetonitrile | H-3, H-5 | ~7.6 | C-3, C-5 |

| NH | ~12.8 | C-4 | |

| -CH₂- | ~3.7 | -CH₂- | |

| -CN | - | -CN |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of pyrazolylacetonitriles are characterized by several key absorption bands. The most prominent will be the C≡N stretching vibration of the nitrile group.

Table 2: Characteristic FTIR Absorption Bands for Pyrazolylacetonitriles

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

| N-H (for C-substituted isomers) | Stretching | 3100-3300 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C≡N | Stretching | 2240-2260 |

| C=N, C=C (ring) | Stretching | 1400-1600 |

Separation of Isomers

The separation of positional isomers of pyrazolylacetonitrile can be challenging due to their similar polarities. Column chromatography is the most common method for their separation.

Experimental Protocol: Chromatographic Separation

-

Stationary Phase: Silica gel is the most commonly used stationary phase for normal-phase chromatography.

-

Mobile Phase: A solvent system with a gradient of polarity is typically employed. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio is determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

The crude mixture of isomers is dissolved in a minimal amount of the mobile phase.

-

The solution is loaded onto a pre-packed silica gel column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The fractions are analyzed by TLC to identify and combine those containing the pure isomers.

-

Figure 4: General workflow for the chromatographic separation of pyrazolylacetonitrile isomers.

Conclusion

The tautomerism and isomerism of this compound present both challenges and opportunities in the synthesis of novel pyrazole-based compounds. A thorough understanding of the factors governing the formation and stability of these isomers is essential for the rational design of synthetic routes and the unambiguous characterization of the final products. While direct experimental data for the parent pyrazolylacetonitrile isomers is limited, the information presented in this guide, drawn from analogous structures and theoretical principles, provides a solid foundation for researchers in this field. Further computational and experimental studies are warranted to provide a more complete quantitative picture of the tautomeric and isomeric landscape of this important heterocyclic scaffold.

A Comprehensive Technical Guide to the Solubility and Stability Profile of 1H-pyrazol-1-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrazol-1-ylacetonitrile is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its development and formulation. This technical guide provides a comprehensive overview of the methodologies required to establish a robust solubility and stability profile for this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for its evaluation. This guide serves as a foundational resource for researchers to generate the necessary data to advance their research and development efforts.

Physicochemical Properties of this compound

While experimental data is sparse, computational models provide some insight into the physicochemical properties of this compound. These predicted values can serve as a preliminary guide for experimental design.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₅H₅N₃ | PubChem |

| Molecular Weight | 107.11 g/mol | PubChem |

| XLogP3 | -0.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: These values are computationally predicted and require experimental verification.

Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile should be established across a range of relevant solvents and pH conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (purity > 99%)

-

Solvents: Purified water, 0.1 N HCl, pH 7.4 phosphate buffer, ethanol, methanol, acetonitrile, polyethylene glycol 400 (PEG 400), propylene glycol.

-

Shaking incubator or orbital shaker with temperature control.

-

Centrifuge.

-

HPLC system with a suitable column (e.g., C18) and a validated analytical method for this compound.

-

Vials and syringes with appropriate filters (e.g., 0.22 µm PTFE).

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | |||

| Purified Water | 37 | |||

| 0.1 N HCl | 25 | |||

| 0.1 N HCl | 37 | |||

| pH 7.4 Phosphate Buffer | 25 | |||

| pH 7.4 Phosphate Buffer | 37 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetonitrile | 25 | |||

| PEG 400 | 25 | |||

| Propylene Glycol | 25 |

Visualization of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products.[2][3] These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the compound.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to accelerate the degradation process and identify likely degradation pathways.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions for stress conditions: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Acidic Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a specified temperature (e.g., 80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH and maintain at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105 °C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

At each time point, withdraw a sample, neutralize if necessary, and analyze by HPLC.

-

Monitor for the appearance of new peaks and the decrease in the main peak area. Use a PDA detector to check for peak purity.

Data Presentation:

| Stress Condition | Duration | Assay of this compound (%) | Number of Degradants | Major Degradant (RRT) |

| 0.1 N HCl, 80°C | 2 hours | |||

| 8 hours | ||||

| 0.1 N NaOH, RT | 2 hours | |||

| 8 hours | ||||

| 3% H₂O₂, RT | 2 hours | |||

| 8 hours | ||||

| Dry Heat, 105°C | 24 hours | |||

| Photostability (Solid) | ICH Q1B | |||

| Photostability (Solution) | ICH Q1B |

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are performed to propose a shelf-life for the drug substance under recommended storage conditions.[4][5]

Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.

Procedure:

-

Package the this compound in a container that simulates the proposed commercial packaging.

-

Place the samples in stability chambers maintained at the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Presentation:

Accelerated Stability Data (40 °C ± 2 °C / 75% RH ± 5% RH)

| Test Parameter | Specification | Initial | 3 Months | 6 Months |

| Appearance | White to off-white solid | |||

| Assay (%) | 98.0 - 102.0 | |||

| Total Impurities (%) | NMT 1.0 | |||

| Any Unspecified Impurity (%) | NMT 0.1 |

Visualization of Logical Relationships in Stability Testing

Caption: Logical Flow of Stability Testing.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data that is essential for regulatory submissions and the successful development of products containing this compound. While specific experimental data for this compound is not yet widely published, the methodologies outlined herein provide a clear path for researchers to comprehensively characterize this promising molecule.

References

The Emerging Therapeutic Potential of 1H-Pyrazol-1-ylacetonitrile: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazol-1-ylacetonitrile scaffold is a promising heterocyclic motif that has garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of the potential biological activities of this core structure and its derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. Drawing from available scientific literature and patent filings, this document summarizes quantitative biological data, details relevant experimental methodologies, and visualizes key signaling pathways implicated in the therapeutic action of these compounds. The presented information aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile synthetic accessibility. The introduction of an acetonitrile moiety at the N1 position of the pyrazole ring, forming the this compound core, offers a unique structural framework with the potential for diverse biological interactions. This guide explores the current understanding of the therapeutic promise of this specific chemical class.

Potential Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Kinase Inhibition

Kinase inhibition is a key mechanism of action for many targeted cancer therapies. Specific derivatives of this compound have been identified as potent kinase inhibitors. For instance, the compound 4-[7-(Quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]-1H-pyrazol-1-ylacetonitrile has been cited in patent literature as a kinase inhibitor, suggesting its potential in oncology. While specific IC50 values for this compound are not publicly disclosed, its structural features are consistent with other known kinase inhibitors.

Another notable derivative, 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile , has been evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The compound demonstrated a broad spectrum of activity, and the mean growth inhibition percentages are presented in the table below.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer screening data for a key derivative of this compound.

| Compound Name | Cancer Cell Line Panel | Concentration (μM) | Mean Growth Percent (%) |

| 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile | NCI-60 Cell Line Panel | 10 | 53 |

Table 1: In vitro anticancer activity of a this compound derivative.

Implicated Signaling Pathways

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell cycle progression, proliferation, and survival. Inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are prominent mechanisms.

Experimental Protocols

-

Kinase Reaction: A reaction mixture is prepared containing the this compound derivative, EGFR kinase, a fluorescein-labeled substrate, and ATP in a kinase reaction buffer.

-

Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the substrate by the kinase.

-

Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody is added.

-

Signal Measurement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Inhibition of EGFR by the test compound results in a decrease in the FRET signal.

-

Kinase Reaction: The test compound is incubated with CDK2/Cyclin A enzyme, a substrate (e.g., histone H1), and ATP.

-

ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal using luciferase.

-

Luminescence Measurement: The luminescence intensity, which is proportional to the amount of ADP formed and thus the kinase activity, is measured. A decrease in luminescence indicates inhibition of CDK2.

Potential Anti-inflammatory Activity

Structurally related pyrazole derivatives have demonstrated significant anti-inflammatory properties, suggesting that the this compound scaffold may also be a valuable starting point for the development of new anti-inflammatory agents.

Inhibition of Pro-inflammatory Cytokines

Inflammation is a complex biological response involving the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). Certain pyrazole derivatives bearing acetic acid moieties, which share structural similarities with the acetonitrile group, have been shown to inhibit the expression of these cytokines.

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of a structurally related pyrazole derivative.

| Compound Name | Assay | Cell Line | IC50 (µM) |

| 2-(3-(4-(carboxymethoxy)phenyl)-5-methyl-4-(quinolin-6-yloxy)-1H-pyrazol-1-yl)acetic acid | IL-6 Expression Inhibition | BV2 microglia | 9.562 |

Table 2: In vitro anti-inflammatory activity of a pyrazole derivative structurally related to this compound.[4]

Implicated Signaling Pathways

The anti-inflammatory effects of pyrazole derivatives are often linked to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response and the production of pro-inflammatory cytokines like IL-6.

Experimental Protocols

-

Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in an assay buffer. A solution of arachidonic acid (substrate) is also prepared.

-

Incubation: The test compound is pre-incubated with the enzyme solution.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production is determined.

Potential Antimicrobial Activity

The pyrazole scaffold is present in several known antimicrobial agents. Derivatives of this compound are therefore also being investigated for their potential to combat bacterial and fungal infections.

Spectrum of Activity

Studies on related pyrazole carbonitrile derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives against various microorganisms.

| Compound Class | Microorganism | Strain | MIC (µg/mL) |

| 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives | Staphylococcus aureus | ATCC 23235 | 4 - 2048 |

| Escherichia coli | ATCC 25922 | 4 - 2048 | |

| Candida albicans | ATCC 2091 | 4 - 2048 |

Table 3: In vitro antimicrobial activity of pyrazole derivatives.[5]

Experimental Protocols

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Test Compound: The this compound derivative is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The available data, primarily from studies on its derivatives, indicate that this chemical class can exhibit potent biological activities through mechanisms such as kinase inhibition and modulation of inflammatory pathways.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Further investigation into the specific molecular targets and signaling pathways affected by these compounds is crucial for their rational design and optimization as drug candidates. The development of in vivo models will also be essential to validate the therapeutic potential of this exciting class of molecules.

References

- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Versatility of the 1H-Pyrazol-1-ylacetonitrile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazol-1-ylacetonitrile core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its inherent structural features, including its planarity, hydrogen bonding capabilities, and the synthetic tractability of the appended acetonitrile group, make it an attractive starting point for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on this versatile scaffold.

Kinase Inhibition: A Primary Focus for Drug Discovery

The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The this compound scaffold has proven to be a valuable building block in the creation of potent inhibitors for several key oncogenic kinases.

c-Met Kinase Inhibitors

The c-Met proto-oncogene, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell growth, survival, and migration.[1] Aberrant c-Met signaling is implicated in a variety of cancers, making it a prime target for therapeutic intervention.[1][2] Several patents describe the use of the this compound moiety in the synthesis of imidazotriazine and imidazopyrimidine derivatives as potent c-Met inhibitors.[2]

A key synthetic intermediate, 4-[7-(Quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]-1H-pyrazol-1-ylacetonitrile, has been reported in the patent literature as a c-Met inhibitor.[2]

FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is another important target in oncology, particularly in acute myeloid leukemia (AML). A study on the design and synthesis of novel pyrazole derivatives identified compounds with a this compound core that exhibited significant inhibitory activity against FLT3 kinase.[1]

ROS1 Tyrosine Kinase Inhibitors

The ROS1 proto-oncogene is a receptor tyrosine kinase that, when rearranged, can act as a potent oncogenic driver in various cancers, including non-small cell lung cancer. Research has led to the development of phenylbipyridinylpyrazole derivatives from a 2-(...-1H-pyrazol-1-yl)acetonitrile precursor that have shown promise as ROS1 tyrosine kinase inhibitors.[4]

Antiproliferative Activity Beyond Kinase Inhibition

While kinase inhibition is a major application, derivatives of the this compound scaffold have also demonstrated broader antiproliferative effects against various cancer cell lines. A series of phenylbipyridinylpyrazoles, synthesized from a 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile intermediate, were screened against the NCI-60 panel of human tumor cell lines.[5][6] Several of these compounds exhibited significant and broad-spectrum antiproliferative activity.[5][6]

Quantitative Biological Data

The following table summarizes the reported biological activities of representative compounds derived from the this compound scaffold.

| Compound ID/Reference | Target | Activity (IC50/GI50) | Cell Line(s) |

| Compound 10f [1] | FLT3 Kinase | 1.74 µM | - |

| Compound 5c [5] | - | Mean Growth of 53% at 10 µM | NCI-60 Panel |

| Compound 5h [5] | - | Mean Growth of 58% at 10 µM | NCI-60 Panel |

| Compound 5e [5] | - | 96% Growth Inhibition at 10 µM | Leukemia SR |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are key experimental protocols for the synthesis of this compound derivatives.

General Synthesis of 2-(...-1H-pyrazol-1-yl)acetonitrile Derivatives

A common synthetic route involves the N-alkylation of a substituted pyrazole with iodoacetonitrile.

Example Protocol: [5] To a solution of the substituted pyrazole in acetone, potassium carbonate is added, followed by iodoacetonitrile. The reaction mixture is then heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired 2-(...-1H-pyrazol-1-yl)acetonitrile derivative.

Suzuki Coupling for Further Derivatization

The pyrazolylacetonitrile scaffold can be further functionalized using cross-coupling reactions, such as the Suzuki coupling, to introduce additional aryl or heteroaryl moieties.

Example Protocol: [5] A mixture of the 2-(4-(2-chloropyridin-4-yl)-3-(...)-1H-pyrazol-1-yl)acetonitrile, a substituted boronic acid, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a base (e.g., K2CO3) in a suitable solvent system (e.g., acetonitrile/water) is heated under an inert atmosphere. After the reaction is complete, the product is extracted and purified by chromatography.

Visualizing the Scientific Workflow and Pathways

Diagrams are essential for illustrating complex relationships and processes in medicinal chemistry research.

Caption: Synthetic and screening workflow for pyrazolylacetonitrile derivatives.

Caption: Inhibition of c-Met signaling by pyrazolylacetonitrile derivatives.

Conclusion and Future Directions

The this compound scaffold has demonstrated considerable utility in the development of kinase inhibitors and other antiproliferative agents. The synthetic accessibility and the ease of diversification make it an ideal starting point for generating compound libraries for high-throughput screening. Future research in this area could focus on exploring a wider range of biological targets, optimizing the pharmacokinetic properties of existing lead compounds, and employing computational methods to guide the design of next-generation inhibitors with enhanced potency and selectivity. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors - Google Patents [patents.google.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Theoretical and Computational Chemistry Deep Dive into 1H-pyrazol-1-ylacetonitrile: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Computational Study

1H-pyrazol-1-ylacetonitrile is a heterocyclic compound of interest due to the prevalence of the pyrazole scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A thorough theoretical and computational analysis of this molecule can provide fundamental insights into its structural, electronic, and spectroscopic properties, which are crucial for understanding its reactivity, potential intermolecular interactions, and for the rational design of new derivatives with enhanced therapeutic potential.

This whitepaper outlines a comprehensive in-silico workflow for the characterization of this compound, from geometry optimization and vibrational analysis to the exploration of its electronic structure and spectroscopic signatures.

Computational Methodology: A Step-by-Step Protocol

The theoretical investigation of this compound would typically involve the following computational steps, primarily using Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for systems of this nature.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor and builder.

-

Quantum Chemical Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used for the calculations.

-

Method and Basis Set Selection: A common and reliable level of theory for this type of molecule is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.

-

Optimization: A geometry optimization calculation is performed to find the minimum energy conformation of the molecule.

-

Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental infrared and Raman spectra.

A logical workflow for such a computational study is depicted below.

Spectroscopic Properties Prediction

2.2.1. Vibrational Spectroscopy (FT-IR and Raman)

The calculated vibrational frequencies and their corresponding intensities allow for the simulation of the infrared and Raman spectra. These theoretical spectra are invaluable for interpreting and assigning the peaks in experimentally recorded spectra.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation.

Protocol:

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.

-

Calculation: The GIAO calculation is performed on the previously optimized geometry using a suitable DFT functional and basis set.

-

Referencing: The calculated absolute shieldings (σ) are converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_calc. The shielding tensor of the reference compound must be calculated at the same level of theory.

Electronic Structure Analysis

2.3.1. Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability.

2.3.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution within a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential).

Presentation of Predicted Data

The quantitative results from the computational studies would be systematically organized into tables for clarity and ease of comparison with potential experimental data.

Structural Parameters

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) would be tabulated and compared with standard values or experimental data if available. A proposed atom numbering scheme for this compound is shown below.

Table 1: Template for Calculated Bond Lengths (Å) and Bond Angles (°) for this compound

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| Bond Lengths (Å) | ||

| N1-N2 | value | value |

| N2-C3 | value | value |

| C3-C4 | value | value |

| C4-C5 | value | value |

| C5-N1 | value | value |

| N1-C6 | value | value |

| C6-C7 | value | value |

| C7≡N8 | value | value |

| Bond Angles (°) | ||

| C5-N1-N2 | value | value |

| N1-N2-C3 | value | value |

| N2-C3-C4 | value | value |

| C3-C4-C5 | value | value |

| C4-C5-N1 | value | value |

| N2-N1-C6 | value | value |

| N1-C6-C7 | value | value |

| C6-C7-N8 | value | value |

Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies would be presented, along with their assignments.

Table 2: Template for Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment |

| value | value | ν(C≡N) stretching |

| value | value | ν(C-H) aromatic stretching |

| value | value | ν(C=C) ring stretching |

| value | value | ν(C=N) ring stretching |

| value | value | δ(C-H) in-plane bending |

| value | value | γ(C-H) out-of-plane bending |

Electronic Properties

Key electronic properties derived from the calculations would be summarized.

Table 3: Template for Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | value |

| LUMO Energy (eV) | value |

| HOMO-LUMO Gap (eV) | value |

| Dipole Moment (Debye) | value |

Experimental Validation: Bridging Theory and Reality

While this guide focuses on the theoretical and computational aspects, it is crucial to emphasize that the validation of computational results against experimental data is a cornerstone of robust scientific inquiry.

Synthesis and Crystallization

The first step in experimental validation would be the synthesis and purification of this compound, followed by the growth of single crystals suitable for X-ray diffraction.

X-ray Crystallography

Protocol:

-

A suitable single crystal is mounted on a diffractometer.

-

The crystal is irradiated with X-rays, and the diffraction pattern is collected.

-

The diffraction data is processed to solve the crystal structure, yielding precise bond lengths, bond angles, and information about the crystal packing.

This experimental data would serve as the "gold standard" for validating the calculated geometric parameters.

Spectroscopic Characterization

Protocol (FT-IR and FT-Raman):

-

The FT-IR spectrum is recorded using a KBr pellet or as a thin film.

-

The FT-Raman spectrum is recorded on a solid sample.

-

The experimental vibrational frequencies, intensities, and band shapes are compared with the scaled theoretical spectra to confirm the assignments of the vibrational modes.

Protocol (NMR):

-

The ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The experimental chemical shifts are compared with the GIAO-calculated values to confirm the molecular structure.

Conclusion

A comprehensive theoretical and computational study of this compound, following the methodologies outlined in this whitepaper, would provide a wealth of information about its fundamental properties. This knowledge is invaluable for understanding its chemical behavior and for guiding the future design and synthesis of novel pyrazole-based compounds with tailored properties for applications in drug discovery and materials science. The synergy between computational prediction and experimental validation is key to advancing our understanding of such important molecular systems.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-pyrazol-1-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1H-pyrazol-1-ylacetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-alkylation of pyrazole with a haloacetonitrile.

Core Synthesis Pathway

The primary route for synthesizing this compound is through the direct N-alkylation of pyrazole with a suitable cyanomethylating agent, such as bromoacetonitrile or chloroacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, facilitating the nucleophilic attack on the electrophilic carbon of the haloacetonitrile.

Experimental Protocol: N-Alkylation of Pyrazole

This protocol is adapted from analogous syntheses of substituted pyrazole-1-acetonitriles.[1]

Materials:

-

Pyrazole

-

Bromoacetonitrile (or Chloroacetonitrile)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Solvent Addition: Add anhydrous acetone to the flask to create a suspension (approximately 5-10 mL of acetone per gram of pyrazole).

-

Reagent Addition: To the stirred suspension, add bromoacetonitrile (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide byproduct.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

-

Purification:

-

Dissolve the crude residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic solution with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters for the N-alkylation of pyrazoles with haloacetonitriles, based on analogous procedures.

| Parameter | Value/Condition | Reference |

| Starting Material | Pyrazole | N/A |

| Reagent | Bromoacetonitrile | [1] |

| Base | Potassium Carbonate (K₂CO₃) | [1] |

| Solvent | Acetone | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | ~24 hours | [1] |

| Yield | Not explicitly reported for the unsubstituted product, but generally moderate to high for N-alkylation of pyrazoles. |

Visualizing the Synthesis Workflow

The following diagram illustrates the step-by-step process for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While direct N-alkylation with haloacetonitriles is a common method, other strategies for pyrazole N-alkylation exist and could be adapted for this synthesis. These include:

-

Mitsunobu Reaction: This method involves the reaction of pyrazole with an alcohol (in this case, hydroxyacetonitrile) in the presence of a phosphine and an azodicarboxylate.

-

Acid-Catalyzed Alkylation: Alkylation using electrophiles like trichloroacetimidates under acidic conditions has also been reported for pyrazoles.[2][3][4]

The choice of synthetic route may depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The provided protocol represents a robust and generally applicable method for the preparation of this compound.

References

Application Notes and Protocols for the One-Pot Synthesis of 1H-pyrazol-1-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazol-1-ylacetonitrile is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active compounds. The pyrazole nucleus is a common scaffold in many pharmaceuticals. The introduction of an acetonitrile moiety at the N1 position provides a versatile handle for further chemical modifications, enabling the exploration of new chemical space and the development of novel therapeutic agents. This document provides a detailed protocol for the efficient one-pot synthesis of this compound via the N-alkylation of pyrazole with chloroacetonitrile.

Principle of the Method

The synthesis of this compound is achieved through a direct N-alkylation of the pyrazole ring with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.[1] The reaction proceeds via the deprotonation of the pyrazole nitrogen by a suitable base, forming a pyrazolide anion. This nucleophilic anion then attacks the electrophilic carbon of the haloacetonitrile, resulting in the formation of the desired N-alkylated product and a salt byproduct. The one-pot nature of this protocol simplifies the synthetic procedure, reduces waste, and improves overall efficiency.

Experimental Protocols

Materials and Equipment

-

Pyrazole

-

Chloroacetonitrile or Bromoacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Protocol 1: Synthesis using Sodium Hydride in DMF

This protocol is adapted from general procedures for the N-alkylation of pyrazoles using a strong base.[2]

1. Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq).

-

Add anhydrous DMF to dissolve the pyrazole (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

2. Deprotonation:

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation. Evolution of hydrogen gas should be observed.

3. Alkylation:

-

Slowly add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

4. Work-up:

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine (2 x volume of DMF).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification:

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain pure this compound.

Protocol 2: Synthesis using Potassium Carbonate in Acetonitrile

This protocol utilizes a milder base and is often preferred for its operational simplicity and safety.

1. Reaction Setup:

-

To a round-bottom flask, add pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask (concentration typically 0.1-0.5 M).

2. Alkylation:

-

Add chloroacetonitrile (1.2 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-18 hours. Monitor the reaction progress by TLC.

3. Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

4. Purification:

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify the crude product by silica gel column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction parameters for the one-pot synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification efficiency.

| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (K₂CO₃/MeCN) |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (MeCN) |

| Temperature | 0 °C to Room Temperature | Reflux (~82 °C) |

| Reaction Time | 4 - 12 hours | 6 - 18 hours |